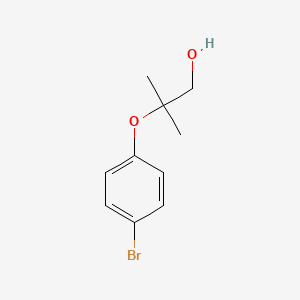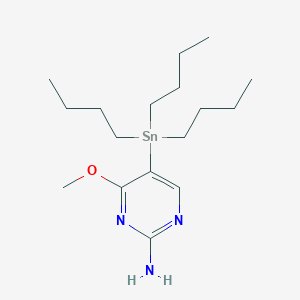
4-phenyl-1-(triphenylmethyl)-1H-imidazole
Overview
Description
4-phenyl-1-(triphenylmethyl)-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a phenyl group at position 4 and a triphenylmethyl group at position 1. Imidazoles are known for their versatility and are utilized in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-phenyl-1-(triphenylmethyl)-1H-imidazole typically involves the cyclization of amido-nitriles. One common method includes the reaction of 4-phenyl-1H-imidazole with triphenylmethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole attacks the electrophilic carbon of the triphenylmethyl chloride, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-phenyl-1-(triphenylmethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydroimidazoles .
Scientific Research Applications
4-phenyl-1-(triphenylmethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-phenyl-1-(triphenylmethyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential enzymes .
Comparison with Similar Compounds
4-phenyl-1-(triphenylmethyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
4-Bromo-1-triphenylmethyl-1H-imidazole: This compound has a bromine atom at position 4 instead of a phenyl group.
1-Triphenylmethylimidazole:
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: A more complex derivative used in advanced materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C28H22N2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-phenyl-1-tritylimidazole |
InChI |
InChI=1S/C28H22N2/c1-5-13-23(14-6-1)27-21-30(22-29-27)28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI Key |
QKXNUPIXWIZCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














